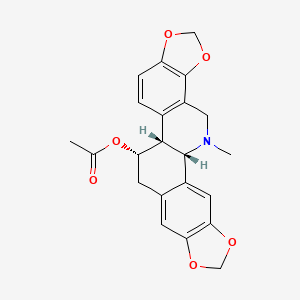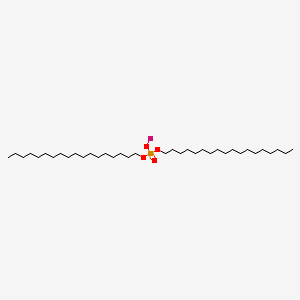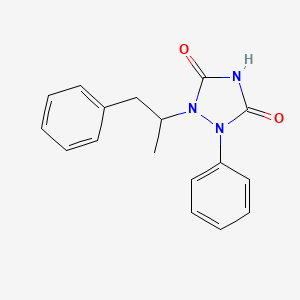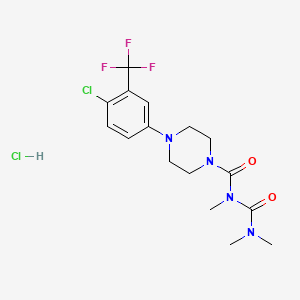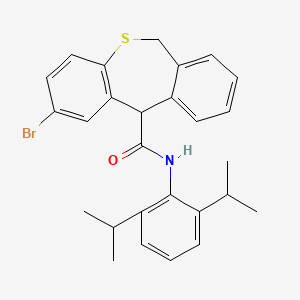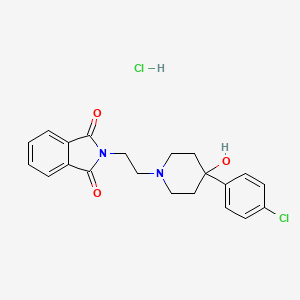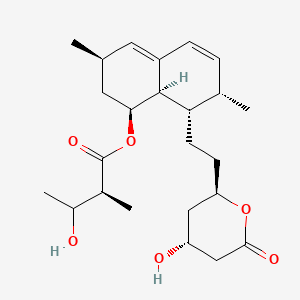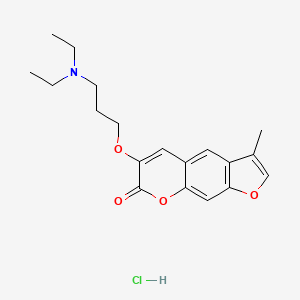
6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride is a complex organic compound with a unique structure that combines a furobenzopyran core with a diethylamino propoxy side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride typically involves multiple steps, starting with the preparation of the furobenzopyran core. This core can be synthesized through a series of reactions, including cyclization and functional group modifications. The diethylamino propoxy side chain is then introduced through nucleophilic substitution reactions, where the appropriate diethylamino propoxy group is attached to the core structure under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, ensuring high yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Aplicaciones Científicas De Investigación
6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino propoxy side chain may facilitate binding to these targets, while the furobenzopyran core can modulate the compound’s activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 9-[(3,7-Dimethyl-2,6-octadienyl)oxy]-7H-furo3,2-gbenzopyran-7-one
- 3-[3-(Diethylamino)propoxy]-6-methyl-2H-furo[3,2-g]chromen-2-one
Uniqueness
6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
79418-51-2 |
|---|---|
Fórmula molecular |
C19H24ClNO4 |
Peso molecular |
365.8 g/mol |
Nombre IUPAC |
6-[3-(diethylamino)propoxy]-3-methylfuro[3,2-g]chromen-7-one;hydrochloride |
InChI |
InChI=1S/C19H23NO4.ClH/c1-4-20(5-2)7-6-8-22-18-10-14-9-15-13(3)12-23-17(15)11-16(14)24-19(18)21;/h9-12H,4-8H2,1-3H3;1H |
Clave InChI |
NCTYFTUDIWIYAV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCOC1=CC2=CC3=C(C=C2OC1=O)OC=C3C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



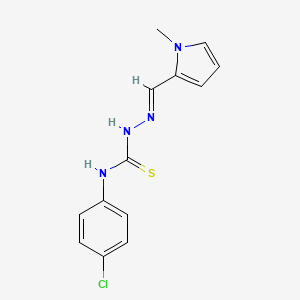
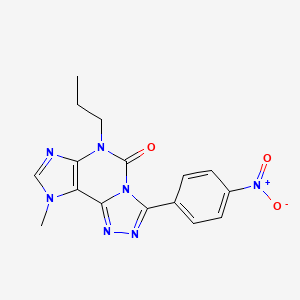

![(2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone](/img/structure/B12769149.png)
